REACTION_CXSMILES
|
C(COC)OC.[NH2:7][C:8]1[CH:15]=[CH:14][C:13](Br)=[CH:12][C:9]=1[C:10]#[N:11].[F:17][C:18]([F:29])([F:28])[C:19]1[CH:24]=[CH:23][C:22](B(O)O)=[CH:21][CH:20]=1.C(=O)([O-])[O-].[K+].[K+]>C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.O>[NH2:7][C:8]1[CH:15]=[CH:14][C:13]([C:22]2[CH:23]=[CH:24][C:19]([C:18]([F:29])([F:28])[F:17])=[CH:20][CH:21]=2)=[CH:12][C:9]=1[C:10]#[N:11] |f:3.4.5,6.7.8|
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Name
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|
Quantity
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100 mL
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Type
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reactant
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Smiles
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C(OC)COC
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Name
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|
Quantity
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8.1 g
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Type
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reactant
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Smiles
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NC1=C(C#N)C=C(C=C1)Br
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Name
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|
Quantity
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8.6 g
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Type
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reactant
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Smiles
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FC(C1=CC=C(C=C1)B(O)O)(F)F
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Name
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|
Quantity
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18.7 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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O
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Name
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bis(triphenyl-phosphine)palladium (II) chloride
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Quantity
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0.3 g
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Type
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catalyst
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Smiles
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C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
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Name
|
|
Quantity
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150 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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added
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Type
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TEMPERATURE
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Details
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the reaction mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux overnight
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Duration
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8 (± 8) h
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Type
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EXTRACTION
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Details
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The mixture was extracted with ethyl acetate
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Type
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WASH
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Details
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the organic phase was washed with water (50 mL) and brine (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried with magnesium sulfate
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Type
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CUSTOM
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Details
|
evaporated to an oil
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Type
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CUSTOM
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Details
|
The product was purified by column chromatography
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Reaction Time |
10 min |
Name
|
|
Type
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|
Smiles
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NC1=C(C=C(C=C1)C1=CC=C(C=C1)C(F)(F)F)C#N
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |